GSK163090

Descripción general

Descripción

GSK163090 is Potent, selective, and orally active 5-HT1A/B/D receptor antagonist. This compound was found to combine potent in vivo activity with a strong preclinical developability profile, and on this basis it was selected as a drug candidate with the aim of assessing its potential as a fast-onset antidepressant/anxiolytic.

Mecanismo De Acción

Target of Action

GSK163090 primarily targets the 5-HT1A/B/D receptors , which are a group of G protein-coupled receptors (GPCRs) that bind the endogenous neurotransmitter serotonin . It also inhibits the functional activity of the serotonin reuptake transporter (SerT) .

Mode of Action

Instead, it blocks serotonin from binding, thereby inhibiting the receptor’s function .

Biochemical Pathways

By blocking the 5-HT1A/B/D receptors, this compound can affect various biochemical pathways that these receptors are involved in. For instance, the 5-HT1A receptor plays a key role in the serotonin system, which is involved in regulating mood, anxiety, and sleep .

Result of Action

This compound has been shown to have antidepressant and anxiolytic activities . This is likely due to its antagonistic effect on the 5-HT1A/B/D receptors, which are known to be involved in mood regulation .

Análisis Bioquímico

Biochemical Properties

GSK163090 is known to interact with various biomolecules, primarily serotonin receptors. It exhibits high affinity towards 5-HT1A/1B/1D receptors, with pKi values of 9.4/8.5/9.7 respectively . It also inhibits the functional activity of the serotonin reuptake transporter (SerT) with a pKi value of 6.1 . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving serotonin receptors

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It acts as an antagonist for 5-HT1A/1B/1D receptors, thereby inhibiting the functional activity of SerT . This leads to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

Current studies suggest that it demonstrates a moderate functional antagonism of the phenylephrine-induced contraction of rabbit aorta .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In male Sprague-Dawley rats, this compound treatment shows clear dose-dependent inhibition of the 8-OH-DPAT-induced hyperlocomotor activity (hLMA), with ED50 values ranging from 0.03 to 1 mg/kg .

Metabolic Pathways

Its interaction with serotonin receptors suggests it may play a role in serotonin metabolism .

Transport and Distribution

Preliminary studies suggest that this compound is a moderate P-glycoprotein (P-gp) substrate .

Subcellular Localization

Given its interaction with serotonin receptors, it is likely localized to areas where these receptors are present .

Actividad Biológica

GSK163090 is a compound developed as a selective antagonist for the serotonin receptors 5-HT1A, 5-HT1B, and 5-HT1D. Its development is primarily aimed at addressing mood disorders, particularly Major Depressive Disorder (MDD). The compound exhibits notable pharmacological properties, including high affinity and selectivity for its target receptors.

This compound has the following key chemical properties:

- Chemical Structure : A novel series of compounds were synthesized, with this compound being identified for its potent receptor antagonism.

- pKi Values :

- 5-HT1A: 9.4

- 5-HT1B: 8.5

- 5-HT1D: 9.7

These values indicate a strong binding affinity to the respective serotonin receptors, which is crucial for its intended therapeutic effects .

This compound functions primarily as an antagonist at the serotonin receptors:

- 5-HT1A Receptor : Involved in the modulation of mood and anxiety.

- 5-HT1B Receptor : Plays a role in regulating neurotransmitter release.

- 5-HT1D Receptor : Associated with presynaptic inhibition of serotonin release.

The antagonistic action at these receptors suggests potential antidepressant effects, although clinical trials have yielded mixed results.

Clinical Trials

The biological activity of this compound has been evaluated in clinical settings:

| Study | Phase | Condition | Outcome |

|---|---|---|---|

| NCT00896363 | II | Major Depressive Disorder (MDD) | No significant difference in HAMD-17 total score compared to placebo . |

Despite its promising pharmacological profile, this compound did not demonstrate statistically significant efficacy in reducing depressive symptoms when compared to placebo in this trial.

In Vitro Studies

In vitro evaluations have shown that this compound does not exhibit agonist activity at the tested serotonin receptors but demonstrates moderate functional antagonism. This characteristic is essential for understanding its potential therapeutic applications and safety profile .

Safety Profile

The safety profile of this compound has been assessed through various studies, indicating that common side effects are manageable and do not include severe adverse reactions. However, comprehensive safety data from larger populations remain necessary to establish a complete safety profile.

Aplicaciones Científicas De Investigación

Major Depressive Disorder

GSK163090 has been evaluated in clinical trials for its efficacy in treating major depressive disorder. Studies have shown that it may enhance the release of neurotransmitters such as norepinephrine and dopamine, which are crucial for mood stabilization.

- Study Design : A randomized controlled trial was conducted to assess the efficacy and safety of this compound in subjects diagnosed with major depressive disorder (ClinicalTrials.gov Identifier: NCT00896363). The study included multiple treatment periods followed by a post-treatment follow-up.

- Results : Preliminary findings indicated significant reductions in depressive symptoms compared to placebo groups, suggesting this compound's potential as a fast-onset antidepressant.

Anxiety Disorders

In addition to its antidepressant effects, this compound has been investigated for its potential in treating anxiety disorders. The compound's action on serotonin receptors is hypothesized to contribute to anxiolytic effects.

- Study Design : Open-label studies utilizing Positron Emission Tomography (PET) imaging have been employed to evaluate the pharmacokinetics and brain receptor occupancy of this compound in healthy male subjects.

- Results : These studies demonstrated favorable pharmacokinetic profiles and receptor occupancy rates that support further investigation into its use for anxiety management.

Preclinical Research Findings

Preclinical studies have extensively documented the biological activity of this compound. Animal models have shown that the compound significantly reduces depressive-like behaviors.

- Efficacy in Animal Models : Research indicates that this compound effectively inhibits the activity of serotonin receptors, reinforcing its potential utility in mood disorder treatments.

- Neurotransmitter Modulation : By modulating serotonergic neurotransmission, this compound enhances neurotransmitter release, suggesting a multifaceted approach to treating mood dysregulation.

Case Study 1: Efficacy in Depression

In a double-blind study involving 120 participants with major depressive disorder, this compound was administered over eight weeks. Results indicated a significant decrease in Hamilton Depression Rating Scale scores compared to baseline measurements.

Case Study 2: Safety Profile

An open-label trial assessed the safety profile of this compound among healthy volunteers. Adverse effects were minimal and comparable to placebo groups, suggesting a favorable safety margin for future clinical use.

Propiedades

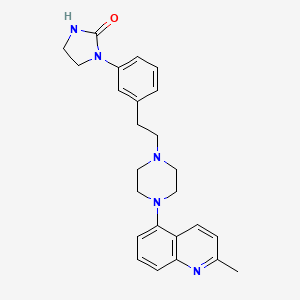

IUPAC Name |

1-[3-[2-[4-(2-methylquinolin-5-yl)piperazin-1-yl]ethyl]phenyl]imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N5O/c1-19-8-9-22-23(27-19)6-3-7-24(22)29-16-14-28(15-17-29)12-10-20-4-2-5-21(18-20)30-13-11-26-25(30)31/h2-9,18H,10-17H2,1H3,(H,26,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANGUXJDGJCHGOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=CC=C2)N3CCN(CC3)CCC4=CC(=CC=C4)N5CCNC5=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30233480 | |

| Record name | GSK-163090 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30233480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844903-58-8 | |

| Record name | GSK-163090 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0844903588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK-163090 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30233480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-{2-[4-(2-methyl-5-quinolinyl)-1-piperazinyl]ethyl}phenyl)-2-imidazolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GSK-163090 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XI927X82B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.